molecular formula C26H27N3O4 B304102 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No. B304102
M. Wt: 445.5 g/mol
InChI Key: ZIXLCROFGGIYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood. However, it has been suggested that the compound may inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, it may inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as inhibit the growth of cancer cells. Additionally, it has been found to improve cognitive function in animal models of Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, it has been found to have low toxicity in animal models. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.

Future Directions

There are many potential future directions for research on 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One direction is to further investigate its anti-inflammatory and anti-tumor properties, with the goal of developing it as a therapeutic agent for these conditions. Additionally, more research is needed to fully understand its mechanism of action and how it may be used to treat neurological disorders such as Alzheimer’s disease. Finally, further studies are needed to assess its safety and potential side effects in humans.

Synthesis Methods

The synthesis of 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves a multi-step reaction process. The starting material is 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid, which is reacted with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid to form an intermediate. This intermediate is then reacted with 6-methyl-2-pyridinecarboxylic acid and triethylamine to form the final product.

Scientific Research Applications

4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been found to have potential as a therapeutic agent for neurological disorders such as Alzheimer’s disease.

properties

Product Name

4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C26H27N3O4/c1-14-6-5-7-21(27-14)29-25(31)22-15(2)28-17-11-26(3,4)12-18(30)24(17)23(22)16-8-9-19-20(10-16)33-13-32-19/h5-10,23,28H,11-13H2,1-4H3,(H,27,29,31)

InChI Key

ZIXLCROFGGIYDT-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)CC(C3)(C)C)C

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)CC(C3)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.